propyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes include:
Formation of Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the chloro and carbonyl groups is typically done using chlorinating agents and carbonylation reactions.
Coupling Reactions: The final step involves coupling the benzothiophene derivative with the cyclohepta[b]thiophene moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
Propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of propyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
Propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene core with a cyclohepta[b]thiophene moiety sets it apart from other thiophene derivatives, potentially offering novel therapeutic and industrial applications .
Properties
Molecular Formula |
C22H22ClNO3S2 |
---|---|
Molecular Weight |
448 g/mol |
IUPAC Name |
propyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H22ClNO3S2/c1-2-12-27-22(26)17-13-8-4-3-5-10-15(13)29-21(17)24-20(25)19-18(23)14-9-6-7-11-16(14)28-19/h6-7,9,11H,2-5,8,10,12H2,1H3,(H,24,25) |
InChI Key |
JTHBIGPIJAUMNX-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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